molecular formula C8H14O2 B8329061 3-Oxaspiro[5.3]nonan-2-ol

3-Oxaspiro[5.3]nonan-2-ol

Cat. No.: B8329061
M. Wt: 142.20 g/mol
InChI Key: ISGABRFWDQKXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxaspiro[5.3]nonan-2-ol is a spirocyclic chemical compound of significant interest in advanced organic and medicinal chemistry research. While specific biological data for this exact compound is limited in current literature, its core structure marks it as a valuable scaffold for drug discovery and chemical synthesis. Compounds with the spirocyclic oxa-ring framework are frequently investigated as key synthetic intermediates or building blocks for the development of novel pharmacologically active molecules . For instance, structurally similar spirocyclic ethers have been explored in the development of ligands for various biological targets, highlighting the potential of this chemotype in creating three-dimensional diversity for probing protein interactions . The presence of both an ether oxygen and a hydroxyl group within a rigid spiro architecture provides unique stereoelectronic properties and points to potential applications in material science. This compound is intended for research purposes as a building block or intermediate. Researchers value such specialized structures for constructing more complex, sterically defined molecules. All available information indicates this product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

7-oxaspiro[3.5]nonan-8-ol

InChI

InChI=1S/C8H14O2/c9-7-6-8(2-1-3-8)4-5-10-7/h7,9H,1-6H2

InChI Key

ISGABRFWDQKXFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCOC(C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-Oxaspiro[5.3]nonan-2-ol and its analogs:

Compound Name Molecular Formula Spiro Ring System Functional Groups Key Properties/Applications Reference
3-Oxaspiro[5.3]nonan-2-ol (Target) C₈H₁₄O₂ [5.3] Secondary alcohol Potential chiral building block N/A
3-Oxaspiro[5.5]undecan-9-one C₁₀H₁₆O₂ [5.5] Ketone Synthetic intermediate for lactones
1-Oxaspiro[3.5]nonan-2-ylmethanol C₉H₁₆O₂ [3.5] Primary alcohol Limited data; molecular weight 156.22
3-Oxaspiro[5.5]undecane-2,4-dione C₁₀H₁₄O₃ [5.5] Two ketones Anhydride for polymer synthesis
3-Oxaspiro[3.5]nonan-2-ol derivatives C₈H₁₄O₂ [3.5] Alcohol/ether Pheromone analogs (e.g., nonan-2-ol)

Key Observations :

  • Functional Groups : The presence of a secondary alcohol in the target compound distinguishes it from ketone-bearing analogs like 3-Oxaspiro[5.5]undecan-9-one, which may exhibit different hydrogen-bonding and solubility profiles .

Insights :

  • The target compound likely requires specialized cyclization strategies, such as Mn(OAc)₃-mediated radical reactions (as seen in analogous lactone syntheses) .
  • Enantiomeric purity is critical for bioactive derivatives, as demonstrated by the 94.1% ee achieved for (±)-endo-cis-Bicyclo[4.3.0]nonan-2-ol .

Physicochemical and Application Comparison

Property/Application 3-Oxaspiro[5.3]nonan-2-ol (Inferred) 3-Oxaspiro[5.5]undecan-9-one (S)-Nonan-2-ol (Pheromone)
Boiling Point ~200–220°C (estimated) Not reported 214°C (literature)
Bioactivity Chiral synthon potential None reported Sex pheromone in insects
Thermal Stability Moderate (ether-alcohol) High (ketone anhydride) Low (volatile alcohol)

Notable Findings:

  • Pheromone analogs like (S)-nonan-2-ol highlight the importance of stereochemistry in biological activity, suggesting that enantiomeric forms of 3-Oxaspiro[5.3]nonan-2-ol may exhibit divergent properties .
  • Anhydride derivatives (e.g., 3-Oxaspiro[5.5]undecane-2,4-dione) demonstrate utility in polymer chemistry, whereas alcohol-bearing spirocycles are underexplored in this context .

Preparation Methods

Direct Synthesis via Cyclization (Example 65 of EP1443046A1)

Diazo-Based Cyclization Strategies

Insights from Related Spirocyclic Lactone Syntheses

Although no direct synthesis of 3-oxaspiro[5.3]nonan-2-ol is described in the provided sources, a related protocol for synthesizing 3-methylene-1-oxaspiro[3.5]nonan-2-one offers transferable insights. This method employs a diazo compound (2-diazo-2-diethoxyphosphoryl acetate) and a strong base (lithium hexamethyldisilazide, LHMDS) to drive a C–H insertion/cyclization sequence. The reaction proceeds via a metal-carbene intermediate, which facilitates intramolecular C–O bond formation to generate the spirocyclic lactone.

Reaction Conditions and Adaptability

  • Reagents : Diazo compounds, LHMDS, p-acetamidobenzenesulfonyl azide (p-ABSA).

  • Solvent : Tetrahydrofuran (THF).

  • Temperature : Room temperature to mild heating.

  • Yield : 76–90% for analogous spiro compounds.

Adapting this method to synthesize 3-oxaspiro[5.3]nonan-2-ol would require modifying the substrate to incorporate a hydroxyl group adjacent to the cyclization site. For instance, substituting the lactone-forming carbonyl with a hydroxyl-bearing carbon could yield the target alcohol after cyclization.

Alternative Synthetic Approaches

Acid-Catalyzed Cyclization of Diol Precursors

A plausible route involves the acid-mediated cyclization of a diol precursor. For example, treating 5-(2-hydroxyethyl)cyclohexanol with a Brønsted acid (e.g., H2SO4\text{H}_2\text{SO}_4) or Lewis acid (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) could induce dehydration and ether formation, yielding the spirocyclic structure. This method mirrors the synthesis of simpler spiroethers, where ring strain in the 3-membered oxirane is offset by the stability of the 5-membered carbocycle.

Epoxide Ring-Opening Strategies

Another theoretical pathway involves the nucleophilic ring-opening of a spirocyclic epoxide. For instance, epoxidation of a bicyclic olefin precursor (e.g., spiro[5.3]non-2-ene) using meta-chloroperbenzoic acid (mCPBA) could generate an epoxide, which is subsequently hydrolyzed to the diol. Selective oxidation or reduction steps could then yield the target alcohol.

Purification and Characterization

Chromatographic Techniques

Both patent and academic methods emphasize the use of column chromatography for purification. In the diazo-based synthesis, silica gel chromatography with hexane/ethyl acetate gradients (4:1 to 1:1 ratios) achieves >90% purity. Similarly, the patent-derived method likely employs analogous protocols.

Spectroscopic Analysis

  • NMR Spectroscopy : The 1H^1\text{H}-NMR spectrum of related spiroethers shows distinct signals for the hydroxyl-bearing proton (~4.8 ppm) and spiro carbon environment (0.8–2.0 ppm).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 142.20, consistent with C8H14O2\text{C}_8\text{H}_{14}\text{O}_2.

Applications and Derivatives

Pharmaceutical Intermediates

3-Oxaspiro[5.3]nonan-2-ol serves as a key intermediate in synthesizing 4-(2-furoyl)aminopiperidines, which exhibit potential as neurokinin receptor antagonists. Its spirocyclic framework enhances metabolic stability and bioavailability in drug candidates.

Material Science Applications

The compound’s rigid structure makes it a candidate for designing polymers with tailored thermal properties. Derivatives incorporating polyisocyanate groups (as seen in microencapsulation patents ) could enable crosslinked materials with high mechanical strength.

Q & A

Q. What are the standard synthetic routes for 3-Oxaspiro[5.3]nonan-2-ol, and how can reaction conditions be optimized for yield?

The synthesis of 3-Oxaspiro[5.3]nonan-2-ol typically involves cyclization strategies. For example, spirocyclic ethers are often synthesized via acid-catalyzed cyclization of diols or ketones. A key step is the formation of the spiro center, which may require Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates . Optimization includes:

  • Temperature control : Elevated temperatures (80–100°C) enhance cyclization but may risk side reactions.
  • Catalyst screening : Testing Brønsted vs. Lewis acids to balance reactivity and selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. What analytical techniques are critical for characterizing 3-Oxaspiro[5.3]nonan-2-ol’s structure and purity?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify the spirocyclic framework and hydroxyl group position. Coupling constants in ¹H NMR help confirm stereochemistry .
  • X-ray crystallography : Resolves absolute configuration, particularly for enantiomeric forms (e.g., as demonstrated in spirocyclic ketone studies) .
  • Mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₂O₂) and detects impurities.

Q. What safety protocols are recommended for handling 3-Oxaspiro[5.3]nonan-2-ol in laboratory settings?

While direct safety data for this compound is limited, analogous spirocyclic ethers require:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the sustainability of 3-Oxaspiro[5.3]nonan-2-ol synthesis?

Strategies include:

  • Solvent substitution : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., Cyrene™) or water .
  • Catalyst recycling : Use immobilized catalysts (e.g., silica-supported acids) to reduce waste .
  • Atom economy : Design routes with minimal byproducts, such as tandem cyclization-oxidation steps .

Q. What methodologies enable enantioselective synthesis of 3-Oxaspiro[5.3]nonan-2-ol?

Chiral resolution techniques include:

  • Asymmetric catalysis : Chiral phosphoric acids or organocatalysts induce stereoselectivity during cyclization .
  • Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze racemic mixtures selectively .
  • Chiral auxiliaries : Temporarily introduce stereochemical control via removable groups (e.g., Evans oxazolidinones) .

Q. How does the spirocyclic structure of 3-Oxaspiro[5.3]nonan-2-ol influence its reactivity in ring-opening reactions?

The strain in the spiro system enhances reactivity:

  • Acid-mediated ring-opening : Protonation of the ether oxygen weakens the C-O bond, facilitating nucleophilic attack (e.g., by water or amines) .
  • Thermal stability : Decomposition studies (TGA/DSC) reveal stability thresholds (e.g., >150°C) critical for reaction design .

Q. What computational approaches predict the biological activity of 3-Oxaspiro[5.3]nonan-2-ol derivatives?

  • Molecular docking : Screen against targets (e.g., GPCRs) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.